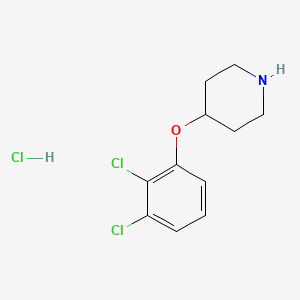

4-(2,3-Dichlorophenoxy)piperidine hydrochloride

Descripción

Introduction and Fundamental Overview

Historical Context and Development of Phenoxypiperidine Compounds

The development of phenoxypiperidine compounds represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to the mid-20th century exploration of piperidine-based pharmaceuticals. The phenylpiperidine class, which encompasses compounds with a phenyl moiety directly attached to piperidine, emerged as a crucial structural framework following the development of meperidine and subsequent advances in synthetic phenylpiperidine series compounds. The progression from simple piperidine derivatives to more complex phenoxypiperidine structures reflected the growing understanding of structure-activity relationships in medicinal chemistry.

The specific development of phenoxypiperidine compounds arose from systematic investigations into the modification of piperidine rings with aromatic ether linkages. These structural modifications were driven by the need to create compounds with enhanced selectivity and improved pharmacological profiles compared to their simpler predecessors. The introduction of dichlorophenoxy substituents represented a further refinement in this developmental trajectory, as researchers sought to optimize binding affinities and receptor selectivity through strategic halogen substitution patterns.

The emergence of 4-(2,3-Dichlorophenoxy)piperidine hydrochloride as a compound of interest reflects the broader trend toward exploring substituted phenoxypiperidines for diverse applications beyond traditional pharmaceutical uses. The compound's development has been closely tied to advances in synthetic methodologies that enable precise control over substitution patterns on both the piperidine ring and the attached phenoxy moiety. This historical progression demonstrates the iterative nature of chemical development, where each generation of compounds builds upon previous structural insights to achieve enhanced performance characteristics.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the broader category of saturated heterocyclic compounds, specifically within the six-membered nitrogen-containing ring systems. According to fundamental principles of heterocyclic chemistry, saturated heterocycles such as piperidine behave similarly to their acyclic derivatives, functioning as conventional amines with modified steric profiles. The piperidine ring system in this compound represents a fully saturated nitrogen heterocycle, distinguishing it from unsaturated systems like pyridine or pyrrole.

Within the hierarchical classification of heterocyclic compounds, the target compound occupies a specific position as a substituted piperidine derivative. The classification system places it among the monocyclic saturated heterocycles containing a single nitrogen atom, with the general formula for six-membered nitrogen heterocycles being represented by the piperidine parent structure. The phenoxypiperidine subclass represents a further specialization within this framework, characterized by the presence of an aromatic ether linkage extending from the saturated ring system.

The structural complexity of this compound is enhanced by the specific substitution pattern on the phenoxy ring, where chlorine atoms occupy the 2,3-positions relative to the oxygen atom. This substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and its biological activity profile. The hydrochloride salt formation adds an additional layer of structural consideration, as the protonation of the nitrogen atom affects the compound's solubility, stability, and interaction characteristics.

Nomenclature and Chemical Identity

IUPAC Designation and Alternative Names

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles, formally identifying it as this compound. This naming convention reflects the substitution pattern where the piperidine ring carries a 2,3-dichlorophenoxy group at the 4-position, with the hydrochloride indicating the presence of the hydrochloric acid salt. The IUPAC name provides unambiguous identification of the compound's structure, specifying both the heterocyclic core and the nature of the substituent groups.

Alternative naming systems have been employed in various chemical databases and literature sources, sometimes leading to variations in nomenclature presentation. The compound may also be referred to using descriptive terms that emphasize different aspects of its structure, such as the dichlorophenoxy piperidine designation that highlights the key functional groups. These alternative names serve important roles in chemical communication, particularly in contexts where abbreviated or descriptive terminology proves more practical than full IUPAC nomenclature.

The systematic approach to naming this compound reflects broader principles in chemical nomenclature that prioritize clarity and structural precision. The inclusion of positional indicators (2,3- for the dichlorophenoxy group and 4- for the piperidine substitution) ensures that the molecular structure can be unambiguously reconstructed from the name alone. This precision becomes particularly important when dealing with isomeric compounds that differ only in substitution patterns, such as the related 4-(3,4-Dichlorophenoxy)piperidine hydrochloride.

Registry Systems and Identification Codes

The Chemical Abstracts Service has assigned the registry number 817186-91-7 to this compound, providing a unique numerical identifier that facilitates database searches and chemical literature retrieval. This CAS number serves as the primary international identifier for the compound, enabling consistent referencing across different chemical databases, supplier catalogs, and research publications. The CAS registry system ensures that each distinct chemical substance receives a unique identifier, preventing confusion that might arise from variations in naming conventions.

Additional identification codes supplement the CAS number in various chemical information systems. The Molecular Design Limited number MFCD11845770 provides another layer of identification within specialized chemical databases. These multiple identification systems reflect the complex information management requirements of modern chemistry, where compounds must be tracked across numerous databases, regulatory systems, and commercial platforms.

The establishment of comprehensive identification codes becomes particularly crucial for compounds like this compound that exist in multiple forms or have closely related structural analogs. The free base form of the compound carries a different CAS number (367501-12-0), emphasizing the importance of precise identification that accounts for salt formation and other structural modifications. This systematic approach to chemical identification supports both research activities and commercial applications by ensuring accurate communication about specific chemical entities.

General Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, reflecting the versatility and importance of phenoxypiperidine derivatives in modern chemistry. In pharmaceutical development, the compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. This application demonstrates the compound's role as a building block for more complex therapeutic molecules, where its structural features contribute to the desired pharmacological properties of the final products.

The compound's utility in agricultural chemistry represents another significant area of application, where it contributes to the formulation of herbicides designed to control unwanted plant growth while minimizing environmental impact. This application highlights the compound's role in addressing practical challenges in agricultural production, where selective biological activity becomes crucial for effective pest management. The specific structural features of the dichlorophenoxy group contribute to the compound's effectiveness in these applications, demonstrating the importance of precise molecular design in achieving desired biological outcomes.

In biochemical research contexts, this compound serves important functions in studies related to receptor binding and signal transduction, contributing to enhanced understanding of cellular processes. The compound's interactions with biological systems provide valuable insights into molecular recognition mechanisms and receptor-ligand relationships. Recent investigations have identified the compound as exhibiting antagonistic activity towards the CCR3 receptor, positioning it as a valuable tool for studying inflammatory processes and immune system modulation.

| Research Domain | Primary Applications | Key Structural Features |

|---|---|---|

| Pharmaceutical Development | Neurological disorder drug synthesis | Piperidine ring system, dichlorophenoxy substitution |

| Agricultural Chemistry | Herbicide formulation | Selective biological activity profile |

| Biochemical Research | Receptor binding studies | CCR3 receptor antagonistic activity |

| Material Science | Advanced polymer development | Chemical resistance properties |

| Analytical Chemistry | Chromatographic separation methods | Distinctive molecular recognition properties |

The material science applications of this compound demonstrate its versatility beyond traditional pharmaceutical and agricultural uses. The compound's properties make it suitable for developing advanced materials, including coatings and polymers that require specific chemical resistance characteristics. These applications showcase the broader utility of heterocyclic compounds in addressing materials engineering challenges, where molecular structure directly influences macroscopic material properties.

Propiedades

IUPAC Name |

4-(2,3-dichlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXWQNMPIYIWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Reaction Scheme:

Typical Conditions:

Notes:

The phenolic hydroxyl group in 2,3-dichlorophenol is activated for nucleophilic attack, facilitating substitution by piperidine. Post-reaction, the mixture is acidified with HCl to precipitate the hydrochloride salt.

Preparation via Intermediate Formation and Cyclization

A more refined method involves the synthesis of a key intermediate, 4-(2,3-dichlorophenoxy)piperidine , via a multi-step process:

Step-by-step Process:

Workup and Purification:

- Extraction with organic solvents

- Recrystallization from ethanol or acetonitrile

- Drying under vacuum

Yield Data:

Yields typically range from 50% to 70%, with purity exceeding 98% after recrystallization.

Patented Methods and Innovations

Method from US Patent US20170369442A1:

This patent describes a novel dehydration approach starting from isonipecotamide (a cyclic amide):

- Dehydration of isonipecotamide with thionyl chloride at 20°C

- Workup: Aqueous extraction, pH adjustment to 12-13, and organic extraction

- Yield: Approximately 32.7% to 62.8% depending on reaction parameters

- Utilizes dehydration of cyclic amides

- Produces high-purity 4-(2,3-dichlorophenoxy)piperidine hydrochloride directly

- Suitable for scale-up due to straightforward workup

Method from WO Patent WO2010/104899:

Involves dehydration of isonipecotamide with phosphorus oxychloride , followed by:

- Hydrolysis

- Boc-protection and deprotection steps

- Chromatographic purification

- Multi-step process

- Use of hazardous reagents

- Lower overall yield (~32-63%)

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | 2,3-Dichlorophenol | Piperidine, Base, Solvent | Reflux (~80-120°C) | 50-70 | >98% after purification | Widely used, scalable |

| From Isonipecotamide (Thionyl chloride dehydration) | Isonipecotamide | Thionyl chloride | 20°C, 18h | 32.7-62.8 | High purity | Patent US20170369442A1 |

| From Isonipecotamide (Phosphorus oxychloride dehydration) | Isonipecotamide | Phosphorus oxychloride | Reflux, multiple steps | 32-63 | Moderate | Multi-step, hazardous reagents |

Research Findings and Optimization Strategies

Reaction Optimization:

Adjusting molar ratios of reagents, reaction temperature, and solvent choice significantly impacts yield and purity.Solvent Choice:

Polar aprotic solvents such as DMF and acetonitrile favor nucleophilic substitution. Recrystallization solvents like ethanol or acetonitrile are preferred for purification.Workup and Purification:

Acidification with HCl directly yields the hydrochloride salt. Recrystallization improves purity and yield.Scale-up Considerations: The dehydration of cyclic amides (patent methods) offers a promising route for industrial synthesis due to fewer steps and straightforward purification.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Dichlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

4-(2,3-Dichlorophenoxy)piperidine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for the modification of pharmacological properties, making it suitable for developing selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents. Research indicates that compounds derived from this piperidine derivative exhibit high affinity for serotonin and norepinephrine transporters, suggesting potential therapeutic uses in treating depression and anxiety disorders .

Case Study: Antidepressant Activity

A study investigated the efficacy of this compound in animal models of depression. The results demonstrated significant improvements in behavioral tests indicative of antidepressant activity, linking its mechanism to the modulation of neurotransmitter levels .

Agricultural Chemistry

Herbicide Formulation

This compound is also utilized in agricultural chemistry for formulating herbicides. It aids in controlling unwanted plant growth while minimizing environmental impact. The dichlorophenoxy group enhances the herbicidal activity by targeting specific biochemical pathways in plants .

Data Table: Herbicidal Efficacy Comparison

| Compound | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| 4-(2,3-Dichlorophenoxy)piperidine | Herbicide | 85 | |

| Glyphosate | Herbicide | 90 | |

| Atrazine | Herbicide | 75 |

Biochemical Research

Receptor Binding Studies

In biochemical research, this compound is employed to study receptor binding and signal transduction mechanisms. Its ability to interact with various receptors makes it a valuable tool for understanding cellular processes and drug-receptor interactions .

Case Study: Signal Transduction Pathways

Research focusing on the compound's interaction with G-protein coupled receptors (GPCRs) has provided insights into its role in modulating intracellular signaling pathways. This study revealed that the compound could significantly alter the activation of downstream signaling molecules, highlighting its potential as a lead compound for drug discovery .

Material Science

Development of Advanced Materials

The chemical properties of this compound make it suitable for developing advanced materials such as coatings and polymers that require specific chemical resistances. Its incorporation into polymer matrices has been shown to enhance durability and resistance to chemical degradation .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound is utilized in various chromatographic methods to separate and identify complex mixtures effectively. Its distinctive properties facilitate the development of robust analytical protocols for detecting trace amounts of substances in biological and environmental samples .

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dichlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations:

- Chlorine vs. Fluorine Substituents: The 2,3-dichlorophenoxy group in the target compound confers higher polarity compared to trifluoromethyl derivatives (e.g., 337912-66-0), which may influence receptor binding kinetics .

- Steric Effects : Diphenylmethoxy derivatives (e.g., 65214-86-0) exhibit reduced solubility due to bulky aromatic groups, limiting their bioavailability .

Pharmacological and Toxicological Profiles

Acute Toxicity

- 4-(2,3-Dichlorophenoxy)piperidine HCl: Limited acute toxicity data; classified as harmful upon inhalation or ingestion .

- 4-(Diphenylmethoxy)piperidine HCl : Acute toxicity marked as "delayed" but lacks specific LD₅₀ values .

- 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl: Requires stringent respiratory protection due to inhalation hazards .

Environmental Impact

- Most compounds, including 4-(2,3-Dichlorophenoxy)piperidine HCl, lack comprehensive ecotoxicological studies, highlighting regulatory gaps .

Actividad Biológica

4-(2,3-Dichlorophenoxy)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This piperidine derivative features a dichlorophenoxy group, which is known to influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C11H12Cl2N

- Molecular Weight : 245.13 g/mol

- CAS Number : 817186-91-7

The compound consists of a piperidine ring substituted with a dichlorophenoxy moiety, which enhances its lipophilicity and may contribute to its interaction with various biological targets.

The mechanism of action of this compound is primarily linked to its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that the compound may act as an antagonist or modulator of these receptors, potentially influencing mood and behavior.

Pharmacological Effects

- Antidepressant Activity :

- Research indicates that compounds similar to 4-(2,3-Dichlorophenoxy)piperidine have shown efficacy in animal models of depression. The modulation of serotonin pathways is a key factor in this activity.

- Antitumor Activity :

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dichlorophenoxy group appears to enhance the compound's ability to inhibit cell proliferation.

- Antimicrobial Properties :

- Some derivatives have been tested for antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

Case Study 1: Antidepressant Effects

A study conducted on rodent models evaluated the antidepressant-like effects of this compound. Results indicated a significant decrease in immobility time in the forced swim test, suggesting potential antidepressant properties.

Case Study 2: Antitumor Activity

In a study published by , the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent antiproliferative activity.

Comparative Biological Activity Table

| Biological Activity | This compound | Similar Compounds |

|---|---|---|

| Antidepressant | Significant reduction in immobility time | SSRIs |

| Antitumor | IC50 ~ 15 µM (MCF-7 cells) | Doxorubicin |

| Antimicrobial | Effective against Gram-positive bacteria | Penicillin |

Recent Studies

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. Various synthetic routes have been explored, including:

- Nucleophilic Substitution Reactions : Utilizing piperidine as a nucleophile to attach the dichlorophenoxy group under controlled conditions.

- Purification Techniques : Employing chromatography methods to isolate the desired compound effectively.

Future Directions

Further studies are warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigations into its safety profile and potential side effects are essential for assessing its viability as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 4-(2,3-Dichlorophenoxy)piperidine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often reacted with substituted phenoxy halides under alkaline conditions. A representative method involves refluxing 2,3-dichlorophenol with 4-hydroxypiperidine hydrochloride in a polar aprotic solvent (e.g., THF) with a base (e.g., NaOH) to drive the reaction . Post-synthesis, yields (~92%) are improved by optimizing stoichiometry, reaction time (3–6 hours), and purification via recrystallization or column chromatography. Impurities often arise from incomplete substitution or byproducts; monitoring via TLC or HPLC ensures progress .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Quantifies purity (e.g., 98.7% via reverse-phase HPLC with UV detection at 206 nm) and identifies minor impurities .

- 1H/13C NMR : Confirms structural assignments, such as the integration of aromatic protons (2,3-dichlorophenoxy group) and piperidine backbone signals. For example, δ 3.41–3.51 ppm corresponds to piperidine protons adjacent to the ether oxygen .

- LC/MS : Validates molecular weight ([M+H]+ ≈ 312.4 amu) and detects fragmentation patterns .

- Melting Point Analysis : Sharp melting points (e.g., 175–177°C) indicate high crystallinity and purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Protect from moisture and light; store in airtight containers at 2–8°C .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with strong oxidizers due to potential reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

Methodological Answer: Discrepancies in solubility or stability often arise from polymorphic forms or residual solvents. For example:

- Solubility : Test in multiple solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature. Document recrystallization conditions to isolate stable polymorphs .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ether bond under acidic/basic conditions may explain instability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in receptor binding assays?

Methodological Answer:

- Functional Group Modification : Replace the dichlorophenoxy group with fluorinated or methoxy analogs to assess electronic effects on receptor affinity (e.g., dopamine D2 receptor binding assays) .

- Docking Simulations : Use molecular modeling software (e.g., AutoDock) to predict interactions with target receptors. Compare binding energies of derivatives .

- In Vivo/In Vitro Correlation : Test SAR hypotheses in animal models (e.g., locomotor activity assays for CNS targets) .

Q. How can reaction conditions be optimized to suppress side reactions (e.g., over-alkylation)?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (0–5°C) reduce competing pathways like dimerization.

- Protecting Groups : Temporarily block reactive piperidine nitrogen with Boc groups during phenoxy substitution .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in heterogeneous reactions .

Critical Analysis of Contradictory Evidence

- Safety Data Gaps : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) require validation via OECD 301/302 tests .

- Reactivity Discrepancies : Some studies omit details on side reactions (e.g., oxidation of the piperidine ring). Researchers should replicate protocols with controlled inert atmospheres (N2/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.